molecular formula C11H8Cl2N2O2 B8716253 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B8716253
M. Wt: 271.10 g/mol
InChI Key: VAUIOTDBWBFPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a dichlorophenyl group at position 1, a methyl group at position 5, and a carboxylic acid group at position 4

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorophenylhydrazine and ethyl acetoacetate.

    Cyclization: The reaction between 3,4-dichlorophenylhydrazine and ethyl acetoacetate leads to the formation of the pyrazole ring through cyclization.

    Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group at position 4.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced by other functional groups using nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds such as:

    1-(3,4-Dichlorophenyl)-3-methylpyrazole-4-carboxylic acid: Differing by the position of the methyl group.

    1-(3,4-Dichlorophenyl)-5-ethylpyrazole-4-carboxylic acid: Differing by the presence of an ethyl group instead of a methyl group.

    1-(3,4-Dichlorophenyl)-5-methylpyrazole-3-carboxylic acid: Differing by the position of the carboxylic acid group.

Properties

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-5-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-8(11(16)17)5-14-15(6)7-2-3-9(12)10(13)4-7/h2-5H,1H3,(H,16,17)

InChI Key

VAUIOTDBWBFPHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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